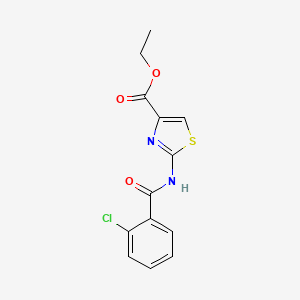

Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate

CAS No.: 324538-40-1

Cat. No.: VC5106345

Molecular Formula: C13H11ClN2O3S

Molecular Weight: 310.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 324538-40-1 |

|---|---|

| Molecular Formula | C13H11ClN2O3S |

| Molecular Weight | 310.75 |

| IUPAC Name | ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H11ClN2O3S/c1-2-19-12(18)10-7-20-13(15-10)16-11(17)8-5-3-4-6-9(8)14/h3-7H,2H2,1H3,(H,15,16,17) |

| Standard InChI Key | BKGWEMNJJYQOKK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at position 2 with a 2-chlorobenzamido group (-NHCOC₆H₄Cl) and at position 4 with an ethyl ester (-COOEt). The IUPAC name, ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate, reflects this substitution pattern. Its molecular formula is C₁₃H₁₁ClN₂O₃S, with a molecular weight of 310.76 g/mol .

Key Structural Features:

-

Thiazole core: Imparts aromaticity and facilitates π-π stacking interactions in biological systems.

-

2-Chlorobenzamido group: The electron-withdrawing chlorine atom enhances electrophilicity, potentially improving binding to biological targets.

-

Ethyl ester: Increases lipophilicity, aiding membrane permeability .

The chlorine atom’s ortho position introduces steric hindrance, potentially affecting crystallization and reactivity compared to para-substituted analogs .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis typically involves a multi-step approach:

-

Thiazole Ring Formation:

-

Reacting 2-chlorobenzoyl chloride with thiosemicarbazide forms a thiosemicarbazone intermediate.

-

Cyclization with ethyl bromopyruvate in ethanol under reflux yields the thiazole ring .

-

-

Esterification:

Characterization Techniques

-

NMR Spectroscopy:

-

IR Spectroscopy:

-

Mass Spectrometry:

Biological Activities and Mechanisms

Antitumor Activity

Related thiazole-4-carboxylates demonstrate potent anticancer effects:

Proposed Mechanisms:

-

DNA Intercalation: Planar thiazole rings intercalate DNA, inhibiting replication .

-

Enzyme Inhibition: Binding to topoisomerase II or kinases disrupts cell cycle progression .

Stem Cell Reprogramming

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) induces Oct3/4, a pluripotency marker, at EC₅₀ = 9.8 μM . Structural analogs with chloro-substituted benzamido groups may exhibit similar activity by:

-

Stabilizing Oct3/4-DNA complexes via hydrophobic interactions.

Computational and Structural Insights

Density Functional Theory (DFT) Studies

-

HOMO-LUMO Gap: Chlorine substitution reduces the gap (e.g., 4.2 eV in 2-chloro vs. 5.1 eV in unsubstituted analogs), enhancing charge transfer capacity .

-

Molecular Electrostatic Potential (MEP): The amide oxygen and thiazole sulfur are nucleophilic hotspots, favoring interactions with electrophilic biological targets .

Crystal Packing Analysis

-

Hydrogen Bonding: N-H···O=C interactions between amide groups stabilize crystal lattices .

-

π-π Stacking: Thiazole and benzene rings align face-to-face, with distances of 3.5–3.8 Å .

Challenges and Future Directions

Synthetic Hurdles

-

Low Yields: Cyclization steps often yield <50% due to side reactions (e.g., hydrolysis of the ester group) .

-

Purification: Recrystallization from ethanol/water mixtures improves purity but reduces scalability .

Biological Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume